molecular formula C18H14N2O2S2 B2507816 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921864-09-7

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2507816
CAS RN: 921864-09-7
M. Wt: 354.44
InChI Key: ZMJSFQSDJBFWDX-UHFFFAOYSA-N
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Description

The compound of interest, N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide, is a derivative of benzothiazole acetamides, which are a class of compounds known for their diverse pharmacological properties. These compounds have been the subject of various studies due to their potential biological activities, including anti-inflammatory, anticancer, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or chloroacetylated intermediates, followed by further functionalization with various substituents. For example, N-(benzo[d]thiazol-2-yl)acetamides can be synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety . Other methods include C-C coupling methodologies in the presence of Pd(0) catalysts, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is often characterized by the presence of hydrogen bonding, which plays a significant role in their photophysical properties and biological activities. For instance, N-(benzo[d]thiazol-2-yl)acetamide molecules can form three hydrogen bonds with water acting as a bridge, which is crucial for their assembly . The molecular docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against COX-2 enzyme suggest that the binding interactions are consistent with their anti-inflammatory activity .

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions depending on their substituents. The presence of different functional groups allows these compounds to interact with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling reactions, which are essential for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides, such as their acidity constants (pKa), can be determined through spectroscopic studies. These properties are influenced by the nature of the substituents on the benzothiazole ring. The pKa values of newly synthesized N-(benzothiazole-2-yl)acetamide derivatives have been found to vary, indicating different degrees of acidity, which may affect their solubility, absorption, and biological activity .

Scientific Research Applications

Electrochromic Properties

One significant application of compounds related to N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is in the field of electrochromic materials. Research by Akpinar, Udum, and Toppare (2013) explored the electrochemical and electrochromic properties of thiazolo[5,4-d]thiazole-containing copolymers, demonstrating their potential as candidates for electrochromic applications due to their multichromic properties and low band-gap values (Akpinar, Udum, & Toppare, 2013).

Anticonvulsant Activities

Kohn et al. (1993) researched alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the compound . They found that certain derivatives exhibited excellent protection against seizures in mice, comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).

Antitumor Activities

A study by Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity. Two specific compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of related compounds (Yurttaş, Tay, & Demirayak, 2015).

Photophysical Properties

Balijapalli et al. (2017) synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl)acetamides and studied their photophysical properties. This research provides insights into the potential applications of such compounds in materials science and photonics (Balijapalli et al., 2017).

Antimicrobial Activity

Research by Rezki (2016) on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated significant antimicrobial activity against several strains of bacteria and fungi. These findings suggest the potential use of related compounds in developing new antimicrobial agents (Rezki, 2016).

Optoelectronic Applications

Camurlu and Guven (2015) synthesized thiazole-based polythiophenes, investigating their optoelectronic properties. These properties indicate the potential use of related compounds in electronic and photonic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(11-14-6-4-10-23-14)20(12-13-5-3-9-22-13)18-19-15-7-1-2-8-16(15)24-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJSFQSDJBFWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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